molecular formula C34H50N2O3 B595122 N-[(1S,3R,6S,7S,8R,11S,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]-N-methylbenzamide CAS No. 10088-26-3

N-[(1S,3R,6S,7S,8R,11S,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]-N-methylbenzamide

Cat. No.: B595122
CAS No.: 10088-26-3
M. Wt: 534.785
InChI Key: XDPFBEASFLPBIB-CQNCOWMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,3R,6S,7S,8R,11S,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]-N-methylbenzamide typically involves the cyclization of linear peptide precursors. This process can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. In SPPS, the linear peptide is assembled on a solid support, and cyclization is induced by the formation of a peptide bond between the N-terminus and C-terminus of the peptide chain. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of large quantities of the compound. The use of high-performance liquid chromatography (HPLC) is essential for the purification of this compound, ensuring that the final product is of high purity and suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,3R,6S,7S,8R,11S,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]-N-methylbenzamide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.

    Reduction: Reduction reactions can be used to modify the functional groups present in this compound, potentially altering its properties.

    Substitution: Substitution reactions involve the replacement of specific functional groups within the this compound molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

N-[(1S,3R,6S,7S,8R,11S,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]-N-methylbenzamide has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound for studying peptide cyclization and the development of new synthetic methodologies.

    Biology: In biological research, this compound is investigated for its potential antimicrobial and anticancer properties.

    Medicine: this compound has shown promise as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: this compound is utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1S,3R,6S,7S,8R,11S,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]-N-methylbenzamide involves its interaction with specific molecular targets and pathways within cells. This compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. For example, this compound may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, this compound can disrupt bacterial cell membranes, leading to antimicrobial activity.

Comparison with Similar Compounds

N-[(1S,3R,6S,7S,8R,11S,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[97001,303,8012,16]octadec-9-enyl]-N-methylbenzamide can be compared with other cyclopeptides, such as cyclosporine and cyclothiazomycin While all these compounds share a cyclic peptide structure, N-[(1S,3R,6S,7S,8R,11S,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[97001,303,8012,16]octadec-9-enyl]-N-methylbenzamide is unique in its specific amino acid sequence and the presence of distinct functional groups

List of Similar Compounds

    Cyclosporine: An immunosuppressive agent used in organ transplantation.

    Cyclothiazomycin: An antibiotic with activity against certain bacterial strains.

    Cyclomarin: A compound with potential anticancer and antimicrobial properties.

Properties

CAS No.

10088-26-3

Molecular Formula

C34H50N2O3

Molecular Weight

534.785

InChI

InChI=1S/C34H50N2O3/c1-22(35(5)6)28-24(38)19-32(4)26-14-13-25-30(2,21-37)27(36(7)29(39)23-11-9-8-10-12-23)15-16-33(25)20-34(26,33)18-17-31(28,32)3/h8-14,22,24-28,37-38H,15-21H2,1-7H3/t22-,24+,25-,26-,27-,28-,30-,31+,32-,33+,34-/m0/s1

InChI Key

XDPFBEASFLPBIB-CQNCOWMSSA-N

SMILES

CC(C1C(CC2(C1(CCC34C2C=CC5C3(C4)CCC(C5(C)CO)N(C)C(=O)C6=CC=CC=C6)C)C)O)N(C)C

Origin of Product

United States

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